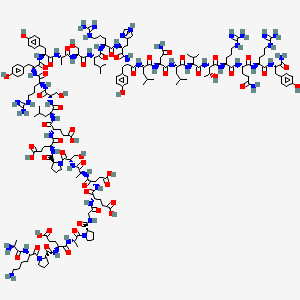
9014-00-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 9014-00-0, commonly known as luciferase, is a flavin-dependent monooxygenase found in bioluminescent bacteria such as Vibrio fischeri. This enzyme catalyzes the oxidation of luciferin, producing light in the process. Luciferase is widely used in scientific research due to its ability to produce bioluminescence, making it an invaluable tool for various applications, including gene expression studies, intracellular signaling investigations, and protein folding analysis .
Aplicaciones Científicas De Investigación
Luciferase has a wide range of applications in scientific research:
Gene Expression Studies: Luciferase is used as a reporter gene to monitor the expression of target genes.
Intracellular Signaling: Researchers use luciferase to study intracellular signaling pathways by tagging signaling molecules with the enzyme and monitoring the bioluminescence.
Protein Folding: Luciferase assays help in understanding protein folding mechanisms by detecting misfolded proteins through changes in bioluminescence.
Medical Research: Luciferase is used in drug discovery and development to screen for potential therapeutic compounds by monitoring their effects on bioluminescence.
Industrial Applications: The enzyme is used in biosensors to detect various analytes, including pollutants and toxins, by measuring changes in bioluminescence.
Análisis Bioquímico
Biochemical Properties
Luciferase plays a crucial role in biochemical reactions by catalyzing the oxidation of luciferin in the presence of oxygen, magnesium ions, and adenosine triphosphate (ATP). This reaction produces light, which is a hallmark of bioluminescence. The enzyme interacts with several biomolecules, including luciferin, oxygen, and ATP. The interaction with luciferin involves the binding of the substrate to the active site of luciferase, followed by the oxidation reaction that emits light. The presence of magnesium ions and ATP is essential for the enzyme’s activity, as they facilitate the binding and stabilization of the substrate .
Cellular Effects
Luciferase has significant effects on various types of cells and cellular processes. In cellular assays, luciferase is often used as a reporter gene to monitor gene expression and cellular metabolism. The enzyme’s activity can be measured to determine the level of gene expression, providing insights into the regulation of specific genes. Additionally, luciferase can influence cell signaling pathways by acting as a biosensor for detecting changes in cellular environments. For example, the enzyme can be used to monitor the activation of signaling pathways in response to external stimuli, such as drugs or environmental changes .
Molecular Mechanism
The molecular mechanism of luciferase involves the binding of luciferin to the enzyme’s active site, followed by the oxidation of luciferin in the presence of oxygen. This reaction produces an excited state intermediate, which then decays to the ground state, emitting light in the process. The enzyme’s active site contains specific amino acid residues that facilitate the binding and stabilization of luciferin, as well as the catalytic oxidation reaction. Additionally, the presence of ATP and magnesium ions is crucial for the enzyme’s activity, as they enhance the binding affinity of luciferin and stabilize the enzyme-substrate complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of luciferase can change over time due to factors such as enzyme stability and degradation. Luciferase is generally stable when stored at low temperatures, such as -20°C, but its activity can decrease over time if not properly stored. In in vitro studies, the enzyme’s activity can be monitored over time to assess its stability and degradation. Long-term effects on cellular function can also be observed in in vivo studies, where luciferase is used as a reporter gene to monitor changes in gene expression and cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of luciferase can vary with different dosages in animal models. At low doses, the enzyme can be used to monitor gene expression and cellular metabolism without causing significant adverse effects. At high doses, luciferase may exhibit toxic effects, such as cellular stress or apoptosis. Threshold effects can also be observed, where the enzyme’s activity reaches a plateau at a certain dosage, indicating saturation of the enzyme-substrate complex. These dosage effects are important considerations in designing experiments and interpreting results in animal studies .
Metabolic Pathways
Luciferase is involved in the metabolic pathway of bioluminescence, where it catalyzes the oxidation of luciferin to produce light. This pathway involves several key enzymes and cofactors, including luciferin, oxygen, ATP, and magnesium ions. The enzyme’s activity can affect metabolic flux and metabolite levels, as the oxidation of luciferin consumes oxygen and ATP, producing light as a byproduct. Additionally, the presence of luciferase can influence other metabolic pathways by acting as a biosensor for detecting changes in cellular environments .
Transport and Distribution
Luciferase is transported and distributed within cells and tissues through various mechanisms. The enzyme can be taken up by cells through endocytosis or transfection, where it is then localized to specific cellular compartments. Transporters and binding proteins can also facilitate the distribution of luciferase within cells, ensuring its proper localization and accumulation. The enzyme’s activity can be influenced by its localization, as certain cellular compartments may provide optimal conditions for the oxidation reaction .
Subcellular Localization
The subcellular localization of luciferase can affect its activity and function. The enzyme can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, luciferase can be directed to the nucleus, mitochondria, or cytoplasm, depending on the experimental design and research objectives. The enzyme’s activity can be enhanced or inhibited by its localization, as certain compartments may provide optimal conditions for the oxidation reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Luciferase is typically extracted from bioluminescent bacteria. The extraction process involves lysing the bacterial cells and purifying the enzyme through various chromatographic techniques. The enzyme is then lyophilized to obtain a stable powder form .
Industrial Production Methods: Industrial production of luciferase involves the cultivation of bioluminescent bacteria in large bioreactors. The bacteria are grown under controlled conditions to maximize enzyme production. After sufficient growth, the bacteria are harvested, lysed, and the enzyme is purified using techniques such as affinity chromatography and ion-exchange chromatography. The purified enzyme is then lyophilized for storage and distribution .
Análisis De Reacciones Químicas
Types of Reactions: Luciferase primarily undergoes oxidation reactions. The enzyme catalyzes the oxidation of luciferin in the presence of oxygen, flavin mononucleotide (FMN), and a reducing agent such as nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH). This reaction produces light, water, and an oxidized form of luciferin .
Common Reagents and Conditions:
Luciferin: The substrate for the reaction.
Oxygen: Acts as an oxidizing agent.
Flavin Mononucleotide (FMN): A cofactor required for the reaction.
Nicotinamide Adenine Dinucleotide (NADH) or Nicotinamide Adenine Dinucleotide Phosphate (NADPH): Reducing agents that facilitate the reaction.
Major Products:
Light: The primary product of the reaction, used for bioluminescence.
Water: A byproduct of the oxidation reaction.
Oxidized Luciferin: The oxidized form of the substrate.
Mecanismo De Acción
Luciferase catalyzes the oxidation of luciferin in a multi-step process:
Binding of Luciferin: Luciferin binds to the active site of luciferase.
Formation of a Peroxide Intermediate: Oxygen reacts with the luciferin-luciferase complex to form a peroxide intermediate.
Decarboxylation and Light Emission: The peroxide intermediate undergoes decarboxylation, resulting in the emission of light and the formation of an oxidized luciferin.
Molecular Targets and Pathways: The primary molecular target of luciferase is luciferin. The enzyme interacts with various cofactors, including FMN, NADH, and NADPH, to facilitate the oxidation reaction. The bioluminescence produced is used as a readout for various biological processes, including gene expression and intracellular signaling .
Comparación Con Compuestos Similares
Luciferase is unique in its ability to produce bioluminescence, which sets it apart from other enzymes. there are other bioluminescent enzymes with similar properties:
Firefly Luciferase: Found in fireflies, this enzyme also catalyzes the oxidation of luciferin to produce light.
Renilla Luciferase: Derived from the sea pansy Renilla reniformis, this enzyme produces light through a similar oxidation reaction.
Bacterial Luciferase: Similar to luciferase from Vibrio fischeri, this enzyme is found in other bioluminescent bacteria and is used in various research applications.
Luciferase from Vibrio fischeri is unique due to its specific reaction conditions and the type of light produced, making it suitable for certain applications where other luciferases may not be as effective .
Propiedades
Número CAS |
9014-00-0 |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


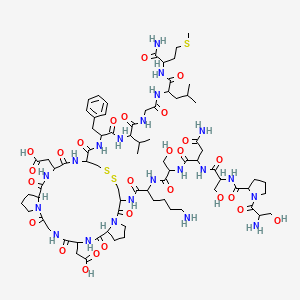
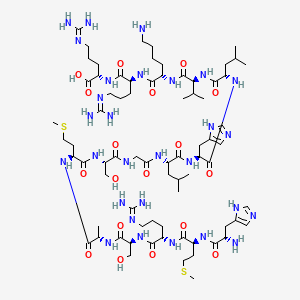
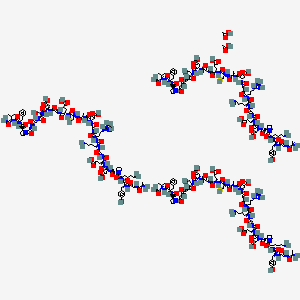
![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612541.png)
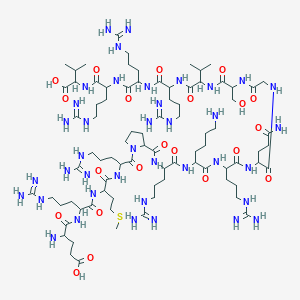
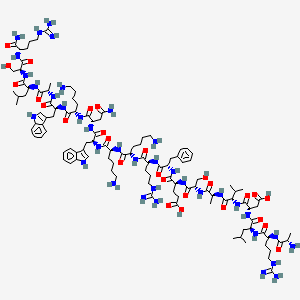
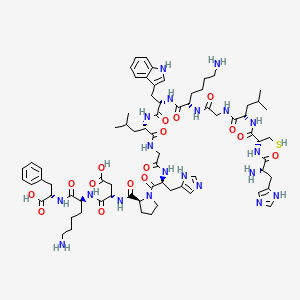
![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)
